

Application Note: High-Precision Kinetic Profiling using (2-Bromo-2-methylcyclopropyl)methanol

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Compound of Interest

Compound Name: (2-Bromo-2-methylcyclopropyl)methanol

CAS No.: 1823958-85-5

Cat. No.: B1383762

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Introduction & Mechanistic Basis[1][2][3][4]

Radical clocks are substrate analogues that undergo a unimolecular rearrangement at a known rate (

) upon radical formation. By competing this rearrangement against a bimolecular trapping reaction (e.g., oxygen rebound,

), the rate of the trapping step can be determined from the ratio of rearranged to unrearranged products.

(2-Bromo-2-methylcyclopropyl)methanol represents a class of ultrafast cyclopropylcarbinyl clocks.

- **Structural Advantage:** The presence of the bromine and methyl groups at the C2 position of the cyclopropane ring provides thermodynamic driving force for ring opening. The resulting ring-opened radical is tertiary and stabilized by the bromine atom (via hyperconjugation and polarizability), significantly lowering the activation energy for rearrangement compared to unsubstituted cyclopropylcarbinyl radicals.
- **Kinetic Domain:** While standard clocks operate in the

range, this probe targets the

regime, essential for studying high-valent metal-oxo species (e.g., Compound I in P450).

Mechanistic Pathway

The probe operates via the Cyclopropylcarbinyl Rearrangement:

- Radical Generation: H-atom abstraction from the carbinyl carbon () generates the initial radical (I).
- Partitioning:
 - Path A (Trapping): Rapid recombination (e.g., OH rebound) yields the unrearranged aldehyde/alcohol.
 - Path B (Clocking): Ring opening via -scission of the C1-C2 bond. This relieves ring strain and generates a stabilized tertiary radical (II).
- Fate of Rearranged Radical: The ring-opened radical (II) is typically trapped (e.g., by OH) to form a halo-alkenyl species, or undergoes -elimination of bromine if the lifetime is sufficient.

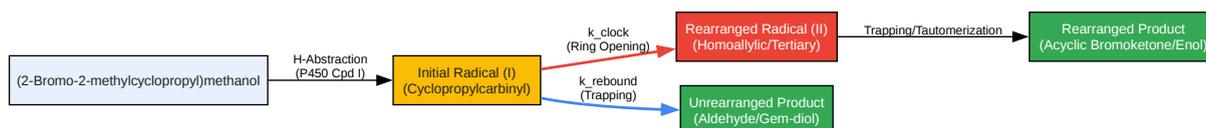


Figure 1: Kinetic partitioning of the (2-Bromo-2-methylcyclopropyl)methanol radical clock.

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Experimental Protocols

Protocol A: Synthesis & Purification (Pre-requisite)

Note: Ensure all precursors are handled in a fume hood. Brominated cyclopropanes are potentially alkylating agents.

- Reagents: Use 2-bromo-2-methylcyclopropanecarboxylic acid (commercial or synthesized via carbene addition to methacrylate) reduced to the alcohol using

or

.

- Purification: The probe must be

pure by GC-FID. Impurities (especially open-chain isomers) will bias the

baseline.

- Step: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

- Validation: Verify structure via

-NMR (look for cyclopropyl protons at

0.5–1.5 ppm) and GC-MS (molecular ion with characteristic Br isotope pattern).

Protocol B: Kinetic Calibration (The "Clocking" Experiment)

Before applying to an enzyme, the clock rate (

) should be verified in solution using a known radical trap (e.g., thiophenol or

) if precise temperature corrections are needed.

Workflow:

- Reaction Mix: Prepare a solution of Substrate (10 mM) and Radical Initiator (e.g., AIBN, 5 mM) in benzene-

- Titration: Add varying concentrations of a standard Hydrogen Donor (e.g.,) ranging from 0.1 M to 2.0 M.
- Initiation: Degas (freeze-pump-thaw x3) and heat to 60°C (or photolyze at 25°C).
- Analysis: Monitor product ratios () by NMR or GC.
- Calculation: Plot vs. .
 - Equation:
 - Slope gives . Use known for PhSH to solve for .

Protocol C: P450 Mechanism Probing (Core Application)

This protocol measures the oxygen rebound rate constant () of a cytochrome P450 enzyme.

Reagents:

- Buffer: 100 mM Potassium Phosphate (pH 7.4).
- Enzyme System: Purified P450 isozyme (1 M) + NADPH-P450 Reductase + Cytochrome b5 (optional).

- Cofactor: NADPH regenerating system (Glucose-6-phosphate, G6P-Dehydrogenase,).
- Substrate: **(2-Bromo-2-methylcyclopropyl)methanol** (Stock: 50 mM in DMSO).

Step-by-Step Procedure:

- Incubation Setup:
 - Pre-incubate Enzyme mix and Buffer at 37°C for 5 min.
 - Add Substrate (final conc. 100-500 M). Keep DMSO < 1%.
- Reaction Initiation:
 - Add NADPH regenerating system to start the reaction.
 - Control: Run a "No NADPH" blank to check for non-enzymatic degradation.
- Time Course:
 - Incubate for defined intervals (e.g., 5, 10, 20 min) to ensure initial rate conditions (<10% conversion).
- Quenching & Extraction:
 - Quench with ice-cold (containing an internal standard, e.g., dodecane).
 - Vortex vigorously for 30s; Centrifuge at 3000 x g for 5 min.
 - Collect the organic phase. Dry over .[1]
- Derivatization (Optional but Recommended):

- If products are alcohols/aldehydes, treat with MSTFA or BSTFA to form TMS derivatives for better GC peak shape.
- Analytical Quantification (GC-MS/FID):
 - Inject 1

L onto a non-polar column (e.g., DB-5MS).
 - Monitor:
 - Substrate (S): Retention time ~

.
 - Unrearranged Product (U): (2-Bromo-2-methylcyclopropyl)carboxaldehyde (or gem-diol).
 - Rearranged Product (R): 4-bromo-4-penten-2-one (or related tautomer).
 - Note: Use the Bromine isotope signature (M and M+2 peaks of equal intensity) to confirm Br-containing metabolites.

Data Analysis & Interpretation

Calculation of Rebound Rate ()

The relationship between product ratio and rate constants is governed by the competition kinetics:

Therefore:

Assumptions:

- Effective Concentration: The "concentration" of the rebounding species (OH radical bound to Fe) is effectively unimolecular within the enzyme active site cage.
- Irreversibility: The ring opening is irreversible under physiological conditions.

Reference Data Table

Typical values for similar cyclopropylcarbinyl clocks (at 25°C).

Clock Probe	Substituents	()	Kinetic Domain
Cyclopropylmethanol	None		Slow / Medium
trans-2-Phenylcyclopropylmethanol	Phenyl		Ultrafast
(2-Bromo-2-methylcyclopropyl)methanol	Br, Me	(Est.)	Ultrafast
Bicyclo[2.1.0]pentane	Strain		Fast

Note: The exact

for the Br/Me derivative is highly sensitive to solvent polarity and temperature. For absolute rate determination, perform Protocol B.

Troubleshooting & Critical Controls

Issue	Possible Cause	Solution
No Rearranged Product		The enzyme is too fast for this clock. Confirm detection limits. Ensure the probe is actually being oxidized (check NADPH consumption).
100% Rearranged Product		The clock is too fast; the radical opens before rebound can occur. Use a slower clock (e.g., unsubstituted cyclopropylmethanol).
Loss of Bromine	Reductive Dehalogenation	Check for Br-free products. This indicates the radical formed on the ring (reductive mechanism) or P450 acted as a reductase.
Poor Mass Balance	Heme Alkylation	The rearranged radical may be attacking the heme porphyrin (Suicide Inhibition). Check for loss of P450 CO-spectrum (P420 formation).

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Sources

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